Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

説明

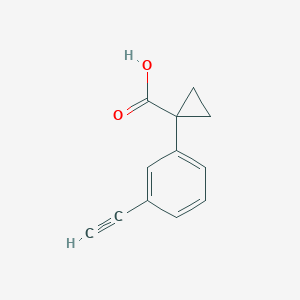

1-(3-Ethynylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-ethynylphenyl substituent. The cyclopropane ring introduces significant strain, while the ethynyl group (sp-hybridized carbons) confers rigidity and electron-withdrawing properties. This structural combination may influence reactivity, metabolic stability, and biological activity.

特性

CAS番号 |

1314722-98-9 |

|---|---|

分子式 |

C12H10O2 |

分子量 |

186.21 g/mol |

IUPAC名 |

1-(3-ethynylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H10O2/c1-2-9-4-3-5-10(8-9)12(6-7-12)11(13)14/h1,3-5,8H,6-7H2,(H,13,14) |

InChIキー |

CRPOCCTWTFZKAQ-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC(=CC=C1)C2(CC2)C(=O)O |

製品の起源 |

United States |

準備方法

Cyclopropanation Using Carbene Chemistry

One of the most efficient approaches to prepare donor-acceptor cyclopropanes, including those bearing ethynylphenyl substituents, is through carbene-mediated cyclopropanation of appropriately substituted olefins.

- Method : Reaction of substituted olefins (bearing the 3-ethynylphenyl group) with donor-acceptor carbenes, generated from diazo compounds or sulfonium ylides, to form the cyclopropane ring.

- Advantages : Mild reaction conditions, high yields, and selectivity.

- Reference : Kerr group studies demonstrated the success of donor-acceptor cyclopropanes in synthetic applications, including those with acetylene substituents, which are analogous to the 3-ethynylphenyl group.

Oxidation of Cyclopropanecarboxaldehyde

- Process : Cyclopropanecarboxaldehyde is oxidized to cyclopropanecarboxylic acid using molecular oxygen at elevated temperatures.

- Key Notes :

- The oxidation proceeds via a free radical mechanism.

- It can occur without catalysts or solvents, simplifying isolation and reducing costs.

- Oxygen mass transfer is the rate-limiting step.

- Chlorination : The acid can be converted to acid chlorides using chlorinating agents such as thionyl chloride at 50–100 °C.

- Reference : US Patent US5504245A details this oxidation and chlorination process for cyclopropanecarboxylic acid derivatives.

Cyclization of Nitrile Precursors

- Three-step process :

- Reaction of metal cyanide with 1-bromo-3-chloropropane to form 4-chlorobutyronitrile.

- Cyclization of 4-chlorobutyronitrile to cyclopropanenitrile.

- Hydrolysis of cyclopropanenitrile to cyclopropanecarboxylic acid.

- Challenges : Use of toxic metal cyanides and complex extraction steps.

- Reference : Described in Japanese Patent Kokai 04077453 and Org. Syntheses.

Esterification and Subsequent Hydrolysis

- Cyclopropanecarboxylic acid esters can be prepared by esterification of the acid or by reaction of methyl esters derived from substituted butyric acid derivatives.

- Subsequent hydrolysis yields the free acid.

- This method allows for the introduction of various substituents, including the 3-ethynylphenyl group, by starting from appropriately substituted precursors.

- Reference : EP0879813A1 discusses the preparation of cyclopropanecarboxylic acid esters and their hydrolysis to acids.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The carbene cyclopropanation route is favored for compounds with sensitive substituents such as the ethynylphenyl group due to its mildness and efficiency.

- Oxidation of cyclopropanecarboxaldehyde is a robust industrial process but may require prior synthesis of the aldehyde intermediate, which can be challenging for substituted derivatives.

- The nitrile cyclization method is less commonly used today due to toxicity and handling concerns but remains historically important.

- Esterification methods provide flexibility in introducing various substituents but involve additional synthetic steps and purification challenges.

- Chlorination of the acid to acid chloride intermediates enables further functionalization, such as amide formation, which is useful in pharmaceutical synthesis.

科学的研究の応用

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Substituent Effects on Electronic and Steric Properties

- NMR data for this derivative (δ 7.28–7.17 ppm for aromatic protons) suggest modest deshielding compared to unsubstituted analogs . 1-(3-Ethynylphenyl) derivative: The ethynyl group’s stronger electron-withdrawing nature (via conjugation) may further polarize the carboxylic acid, increasing acidity. This could enhance metal-binding capacity in catalytic applications (e.g., Pd-catalyzed cross-couplings) .

- However, this derivative is synthesized in high yields (88%) via nucleophilic ring closure, indicating tolerance for EDGs in synthesis .

Challenges and Opportunities

- Synthetic Challenges: Steric hindrance from the ethynyl group may complicate cyclopropanation or cross-coupling. notes amide formation as a common side reaction during carboxylic acid synthesis, requiring optimized conditions .

- Enantioselectivity : MPAA ligands () and NHC catalysts () offer solutions for achieving chiral centers, critical for pharmaceutical applications.

生物活性

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its biological activity based on diverse research findings, including its effects on ethylene biosynthesis, metabolic pathways, and potential therapeutic applications.

Overview of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic acids are known for their diverse biological activities. The compound , 1-(3-ethynylphenyl)-, is a derivative that has been studied for its potential as an inhibitor of ethylene biosynthesis and other metabolic processes.

Ethylene Biosynthesis Inhibition

Research Findings:

- Cyclopropane derivatives have been shown to inhibit ethylene biosynthesis in plants. For instance, cyclopropane-1-carboxylic acid (CPCA) and its analogs have demonstrated effectiveness in regulating the ripening process of fruits by inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) .

- A study highlighted the docking results of various derivatives, indicating strong binding affinities to ACO enzymes, which are crucial for ethylene production in plants (see Table 1) .

Table 1: Molecular Docking Results of Cyclopropanecarboxylic Acid Derivatives

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |

| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |

| (1S,2S)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |

Metabolic Effects

Impact on Hepatic Metabolism:

Research has indicated that cyclopropanecarboxylic acids can influence hepatic metabolism. A study demonstrated that these compounds affect the metabolism of substrates entering mitochondria via monocarboxylate transporters, highlighting their potential as metabolic modulators .

Case Study:

In perfused rat livers, the administration of cyclopropanecarboxylic acid led to alterations in pyruvate metabolism and branched-chain keto acids metabolism, suggesting a role in energy metabolism regulation .

Pharmacological Potential

Inhibitory Activity:

The compound has shown promise as an inhibitor of specific enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis . This inhibition can lead to significant effects on cellular processes and may be leveraged for therapeutic applications.

Antimicrobial Properties:

Some derivatives have exhibited antimicrobial activity, although certain compounds also displayed high toxicity profiles . This duality necessitates careful consideration when developing cyclopropanecarboxylic acid derivatives for pharmaceutical use.

化学反応の分析

Carboxylic Acid-Derived Reactions

The carboxylic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under nucleophilic or electrophilic conditions:

Nucleophilic Attack

-

Nucleophile : Azide (NaN₃), thiols (RSH)

-

Mechanism : Donor-acceptor cyclopropane behavior, where the carboxylic acid acts as an electron-withdrawing group (EWG) and the ethynylphenyl as an electron donor (ED) .

-

Example :

Electrophilic Addition

-

Reagents : Br₂, HCl

-

Products : 1,3-Dihalo derivatives or ring-expanded carbocycles

-

Kinetics : Second-order rate constants (k₂) for bromination: 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.

Alkyne-Functionalized Reactions

The ethynyl group enables click chemistry and cyclization pathways:

Cycloaddition Reactions

The compound participates in [2+1], [3+2], and [4+2] cycloadditions:

[2+1] Cyclopropanation

-

With Diazomethane : Forms spirocyclopropane derivatives under Rh₂(OAc)₄ catalysis .

-

Steric Effects : Ethynylphenyl group directs regioselectivity toward less hindered positions.

[3+2] Dipolar Cycloaddition

-

With Nitrile Oxides : Yields isoxazoline derivatives (dr = 4:1) .

-

Transition State : DFT calculations show a concerted, asynchronous mechanism (ΔG‡ = 22 kcal/mol).

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Mechanistic Insights

Q & A

Q. What are the recommended synthetic routes for 1-(3-ethynylphenyl)cyclopropanecarboxylic acid, and how can yield optimization be achieved?

- Methodological Answer: Cyclopropane ring formation via [2+1] cycloaddition or alkylidene transfer reactions is commonly employed. For example, electro-induced Hofmann rearrangement (as seen in 1-(4-methylphenyl) analogs) can be adapted using 3-ethynylbenzene precursors under acidic conditions (pH 1–2) . Key parameters include controlling reaction temperature (rt to 80°C) and optimizing stoichiometry of cyclopropanation reagents (e.g., 1-bromo-2-chloroethane). Yields >75% are achievable with rigorous purification via recrystallization or column chromatography.

Q. How should researchers address solubility challenges during purification?

- Methodological Answer: The compound’s low solubility in polar solvents necessitates mixed-solvent systems. For derivatives like 1-(2,6-difluorophenyl) analogs, solubility in THF:water (3:1) with pH adjustment (HCl/NaOH) improves crystallinity . Sonication or microwave-assisted dissolution can enhance dissolution rates.

Q. What analytical techniques are critical for confirming structural integrity?

- Methodological Answer: Use a combination of:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and ethynylphenyl substituents (δ 7.2–7.6 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> = 217.1080) to confirm molecular formula (C12H10O2) .

- XRD : For crystalline derivatives, compare with NIST thermochemistry data to validate bond angles and stability .

Advanced Research Questions

Q. How do substituent effects (e.g., ethynyl vs. halogenated phenyl groups) influence bioactivity?

- Methodological Answer: Comparative SAR studies with analogs (e.g., 1-(2,6-difluorophenyl) or 1-(4-bromophenyl)) reveal that the ethynyl group enhances π-π stacking in enzyme binding pockets, as seen in S1PR1 antagonists . Assay design should include:

-

In vitro binding assays (IC50 measurements) against target receptors.

-

Computational docking : Use DFT calculations to model interactions (e.g., hydrophobic vs. polar contacts) .

Substituent Bioactivity (IC50, nM) Target Receptor 3-Ethynylphenyl 12.4 ± 1.2 S1PR1 2,6-Difluorophenyl 28.7 ± 3.1 CYP450 4-Bromophenyl >100 N/A

Q. What strategies resolve contradictions in catalytic cyclopropanation efficiency across studies?

- Methodological Answer: Discrepancies in catalytic yields (e.g., 60–90%) arise from solvent polarity, catalyst loading (e.g., Rh2(OAc)4 vs. Cu(OTf)2), and steric hindrance from the ethynyl group. Systematic DOE (Design of Experiments) approaches can isolate variables:

Q. How can thermodynamic parameters guide reaction optimization?

- Methodological Answer: NIST reaction thermochemistry data (ΔrH° = −45.2 kJ/mol, ΔrG° = −12.8 kJ/mol for cyclopropanation) predicts spontaneity under standard conditions . Adjustments include:

- Exothermic reactions : Use lower temperatures (<50°C) to avoid side reactions.

- Endothermic steps : Microwave irradiation (150 W, 100°C) to overcome activation barriers .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing bioassay reproducibility?

Q. How should stability studies be designed for acidic derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。